(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H12F4N2O2S and its molecular weight is 396.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of (2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a critical role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with its targets RIPK1 and RIPK3 by inhibiting their activity . This inhibition specifically blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis .
Biochemical Pathways
The compound affects the necroptosis pathway. By inhibiting RIPK1 and RIPK3, this compound prevents the formation of the necrosome . This disruption of the necroptosis pathway can have downstream effects on various diseases, including inflammatory, infectious, and degenerative diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable and drug-like . The compound has an oral bioavailability of 25.2% in rats , indicating that it is well-absorbed and can reach its target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the specific inhibition of RIPK3 phosphorylation in necroptotic cells . This results in the blockage of necrosome formation, thereby inhibiting the process of necroptosis .
Properties
IUPAC Name |
(2-fluorophenyl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2S/c19-13-6-2-1-4-11(13)16(25)24-8-10(9-24)26-17-23-15-12(18(20,21)22)5-3-7-14(15)27-17/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPOSVNOOUOTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.